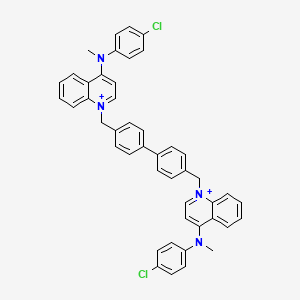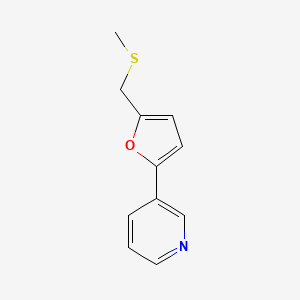
1-Propanesulfonic acid, 3,3,3-trifluoro-, 4-(1-(2,4-dichlorophenyl)-4-methyl-3-((1-piperidinylamino)carbonyl)-1H-pyrazol-5-yl)phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AZD1175 is a highly lipophilic compound that acts as a cannabinoid receptor CB1 antagonist. It has been primarily investigated for its potential in treating type 2 diabetes and obesity . The compound’s molecular formula is C25H25Cl2F3N4O4S, and it has a molecular weight of 605.46 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AZD1175 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the core structure: This involves the reaction of appropriate starting materials under controlled conditions to form the core structure of AZD1175.
Functional group modifications: Various functional groups are introduced or modified through reactions such as halogenation, alkylation, and sulfonation.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of AZD1175 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving:
Batch processing: Large quantities of starting materials are processed in batches to produce the compound.
Continuous flow synthesis: This method allows for the continuous production of AZD1175, improving yield and reducing production time.
Quality control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
AZD1175 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: AZD1175 can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.
Scientific Research Applications
Chemistry: It serves as a model compound for studying cannabinoid receptor antagonism and lipophilicity.
Biology: Research focuses on its effects on cellular processes and receptor interactions.
Industry: The compound’s unique properties make it a candidate for developing new pharmaceuticals and therapeutic agents.
Mechanism of Action
AZD1175 exerts its effects by antagonizing the cannabinoid receptor CB1. This receptor is involved in regulating various physiological processes, including appetite, pain sensation, and mood. By blocking CB1, AZD1175 reduces appetite and promotes weight loss, making it a potential treatment for obesity and type 2 diabetes .
Comparison with Similar Compounds
Similar Compounds
AZD2207: Another cannabinoid receptor CB1 antagonist with similar lipophilic properties.
Adavosertib (AZD1775): A Wee1 kinase inhibitor with applications in cancer therapy.
Uniqueness
AZD1175 stands out due to its high lipophilicity and specific antagonistic action on the cannabinoid receptor CB1. This makes it particularly effective in targeting metabolic disorders, unlike other compounds that may have broader or different mechanisms of action.
Properties
CAS No. |
863639-43-4 |
|---|---|
Molecular Formula |
C25H25Cl2F3N4O4S |
Molecular Weight |
605.5 g/mol |
IUPAC Name |
[4-[2-(2,4-dichlorophenyl)-4-methyl-5-(piperidin-1-ylcarbamoyl)pyrazol-3-yl]phenyl] 3,3,3-trifluoropropane-1-sulfonate |
InChI |
InChI=1S/C25H25Cl2F3N4O4S/c1-16-22(24(35)32-33-12-3-2-4-13-33)31-34(21-10-7-18(26)15-20(21)27)23(16)17-5-8-19(9-6-17)38-39(36,37)14-11-25(28,29)30/h5-10,15H,2-4,11-14H2,1H3,(H,32,35) |
InChI Key |
AUAVZPQYSXVTLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OS(=O)(=O)CCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[[5-Bromo-2-[(4-chlorophenyl)methoxy]phenyl]methyl]morpholine](/img/structure/B3064047.png)




![3-methyl-2-phenylchromeno[4,3-c]pyrazol-4(2H)-one](/img/structure/B3064072.png)
![1-Biphenyl-4-yl-3-aza-bicyclo[3.1.0]hexane](/img/structure/B3064080.png)



